
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
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Overview
Description
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a complex organic compound that features a phenyl group, a pyrrolidinyl group, and a pyrimidinyl group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have antioxidative and antibacterial properties , suggesting that they may affect oxidative stress pathways and bacterial metabolic processes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the reported biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl group. One common method is the reaction of pyrrolidine with an appropriate halide under nucleophilic substitution conditions. The resulting pyrrolidinyl intermediate is then reacted with a pyrimidinyl derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.
Substitution: : The pyrrolidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone and catechol.
Reduction: : Reduced pyrimidinyl derivatives, such as 2,4,6-triaminopyrimidine.
Substitution: : Substituted pyrrolidinyl derivatives, such as N-alkylated pyrrolidines.
Scientific Research Applications
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can be compared to other similar compounds, such as:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: : This compound differs in the substitution pattern on the pyrimidinyl group.
2-phenyl-N-(2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide: : This compound has a piperidinyl group instead of a pyrrolidinyl group, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
2-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(12-14-6-2-1-3-7-14)19-13-15-8-9-18-17(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPSQDDFWOVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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